molecular formula C15H12N6O4 B2910697 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide CAS No. 2034521-04-3

5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2910697
CAS No.: 2034521-04-3
M. Wt: 340.299
InChI Key: IGGKUNXHLTUFJJ-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a high-purity chemical compound designed for research and development applications. This complex molecule is built around a multi-heterocyclic core structure, incorporating furan, isoxazole, 1,2,4-oxadiazole, and pyrazole rings in a single scaffold. Such heterocyclic assemblies are of significant interest in medicinal chemistry and drug discovery, as they are known to serve as key pharmacophores in molecules with a wide range of biological activities . The 1,2,4-oxadiazole moiety, in particular, is recognized in scientific literature as an important bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve the physicochemical properties of lead compounds . The presence of the 1-methyl-1H-pyrazole ring further adds to the potential of this compound as a versatile building block for the synthesis of more complex molecules or as a core structure in the development of novel bioactive agents. Researchers can leverage this compound in various exploratory studies, including but not limited to, the synthesis of new chemical entities, screening for biological activity, and structure-activity relationship (SAR) investigations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for detailed specifications and handling instructions.

Properties

IUPAC Name

5-(furan-2-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O4/c1-21-8-9(6-17-21)14-18-13(25-20-14)7-16-15(22)10-5-12(24-19-10)11-3-2-4-23-11/h2-6,8H,7H2,1H3,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGKUNXHLTUFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and possible therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H14N4O4C_{15}H_{14}N_{4}O_{4} with a molecular weight of approximately 302.30 g/mol. The structure incorporates multiple pharmacophores, including furan, isoxazole, and oxadiazole rings, which are known to influence biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41
PANC-1 (Pancreatic Cancer)0.75

These compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage, leading to programmed cell death .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. A series of related pyrazole and oxadiazole derivatives have been tested against various bacterial strains:

Microorganism Activity Reference
Staphylococcus aureusSignificant Inhibition
Escherichia coliModerate Inhibition
Candida albicansEffective

These findings suggest that modifications in the structure can enhance antimicrobial potency.

Antioxidant Potential

The antioxidant activity of the compound has been evaluated using various assays. The presence of electron-donating groups in its structure enhances its ability to scavenge free radicals, thus contributing to its overall therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of the compound is heavily influenced by its structural components. Key observations include:

  • Furan and Isoxazole Rings : These moieties are critical for binding interactions with biological targets.
  • Oxadiazole Group : Modifications in this part of the molecule can lead to increased anticancer efficacy.
  • Substituents : The introduction of electron-withdrawing or electron-donating groups can significantly alter the biological profile, enhancing either antimicrobial or anticancer activities depending on their nature and position on the molecule .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A derivative showed an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin, indicating potential as a more effective treatment option for breast cancer .
  • Antimicrobial Evaluation : A series of synthesized compounds were tested against both Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity that suggests potential for development into new antimicrobial agents .

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Structural Analogues

5-(Furan-2-yl)-N-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide (CAS: 1203315-91-6)
  • Molecular Formula : C₁₇H₁₂N₄O₄
  • Molecular Weight : 336.30 g/mol
  • Key Difference : The oxadiazole ring is substituted with a phenyl group instead of 1-methylpyrazole.
  • The absence of the pyrazole’s nitrogen atoms may reduce hydrogen-bonding capacity .
N-((5-(Furan-2-yl)-1-(2-Methoxyethyl)-1H-Pyrazol-3-yl)methyl)-5-Methylisoxazole-3-carboxamide (CAS: 1421490-18-7)
  • Molecular Formula : C₁₆H₁₈N₄O₄
  • Molecular Weight : 330.34 g/mol
  • Key Difference : Replaces the oxadiazole bridge with a methoxyethyl-substituted pyrazole .
  • Implications : The methoxyethyl group introduces steric bulk and polarity, which could enhance aqueous solubility but reduce passive diffusion across lipid membranes .

Functional Group Analogues

Pyrazole-4-carboxamide Derivatives ()

These derivatives exhibit lower molecular weights (e.g., 403.1 g/mol for 3a) and prioritize halogenated (Cl) and cyano substituents, which enhance electrophilicity and reactivity .

Thiazole- and Thiadiazole-Based Analogues
  • 5-(Furan-2-yl)-N-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide (): Incorporates a thiazolo-pyridine system, introducing sulfonyl and saturated ring systems. This modification likely improves metabolic stability but increases molecular weight .
  • N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea (): Demonstrates how thiourea and thiadiazole groups alter hydrogen-bonding profiles and electronic properties compared to oxadiazoles .

Physicochemical Properties and Trends

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C₁₅H₁₂N₆O₄ 340.29 1-Methylpyrazole, Furan, Oxadiazole 1.8
Phenyl-Oxadiazole Analogue C₁₇H₁₂N₄O₄ 336.30 Phenyl, Furan, Oxadiazole 2.4
Methoxyethyl-Pyrazole Analogue C₁₆H₁₈N₄O₄ 330.34 Methoxyethyl, Furan, Isoxazole 1.2
Thiazolo-Pyridine Analogue Not Provided >400 Methylsulfonyl, Tetrahydrothiazole -0.5

*LogP values estimated using fragment-based methods (e.g., XLogP3).

Trends :

  • Hydrophobicity : Phenyl substitution increases LogP (2.4 vs. 1.8), while methoxyethyl and sulfonyl groups reduce it.

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